molecular formula C11H13BrO5 B8308149 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde

3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde

Cat. No. B8308149
M. Wt: 305.12 g/mol
InChI Key: JOQKYHKFIBYQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279499B2

Procedure details

Add a solution of phenyllithium (7.80 mL of a 1.8 M solution in cyclohexane-Et2O (70:30), 14.04 mmol) over 15 seconds to a −78° C. solution of 1,3-dibromo-2,5-bis-methoxymethoxy-benzene (5.00 g, 14.04 mmol) in THF (100 mL). After stirring the reaction for 15 minutes, add DMF (2.17 mL, 28.08 mmol) and stir the reaction for 1 hour. Pour the reaction into H2O (150 mL) and extract with EtOAc (2×100 mL). Combine the organic extracts, wash with brine, dry (MgSO4), filter and concentrate. Purify the crude material using silica gel chromatography, eluting with Hex:EtOAc (80:20) to afford the subtitled product (3.00 g, 70%) as an oil. 1H NMR (CDCl3) δ 3.47 (s, 3H), 3.61 (s, 3H), 5.14 (s, 2H), 5.16 (s, 2H), 7.45 (d, J=3.0 Hz, 1H), 7.53 (d, J=3.1 Hz, 1H), 10.29 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cyclohexane Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
C1([Li])C=CC=CC=1.Br[C:9]1[CH:14]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:12]=[C:11]([Br:19])[C:10]=1[O:20][CH2:21][O:22][CH3:23].CN([CH:27]=[O:28])C.O>C1CCCCC1.CCOCC.C1COCC1>[Br:19][C:11]1[C:10]([O:20][CH2:21][O:22][CH3:23])=[C:9]([CH:14]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:12]=1)[CH:27]=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)OCOC)Br)OCOC
Name
cyclohexane Et2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.17 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stir
CUSTOM
Type
CUSTOM
Details
the reaction for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Pour
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (2×100 mL)
WASH
Type
WASH
Details
Combine the organic extracts, wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the crude material
WASH
Type
WASH
Details
eluting with Hex

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=C(C1)OCOC)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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